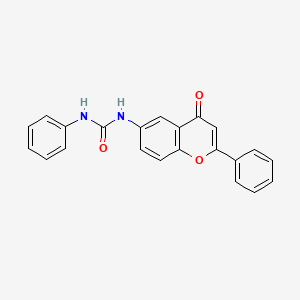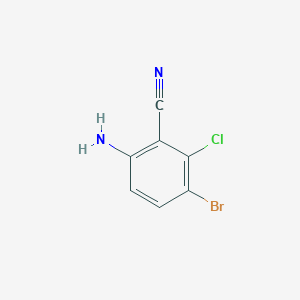
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a brominated aromatic ring, a piperidine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 3-methylphenyl, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Formation of Piperidine Derivative: The tosylation of piperidine can be achieved using tosyl chloride in the presence of a base like pyridine.
Acetamide Formation: The final step involves the coupling of the brominated aromatic compound with the tosylpiperidine derivative using an acylation reaction, possibly with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Reduction Reactions: The acetamide group can be reduced to an amine.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the corresponding amine.
Oxidation: The major product would be the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Could be investigated for pharmacological properties such as anti-inflammatory or analgesic effects.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- N-(4-iodo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs. The combination of the brominated aromatic ring and the tosylpiperidine moiety may confer specific properties that are advantageous for certain applications.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUASGLSRQDLZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)

![2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE](/img/structure/B2500448.png)


![4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2500453.png)
![2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B2500454.png)
![6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500455.png)


![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

![2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2500464.png)

